11-Epimisoprostol

Description

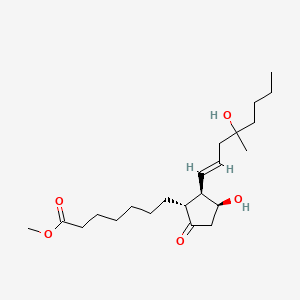

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-[(1R,2R,3S)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20+,22?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOPKGSLYJEMD-XRULAAHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58717-36-5 |

Source

|

| Record name | 11-Epimisoprostol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058717365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-EPIMISOPROSTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27R5ZZL3SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 11-Epimisoprostol: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Epimisoprostol, a stereoisomer of the synthetic prostaglandin E1 analogue Misoprostol, is a compound of significant interest in pharmaceutical research and development. Primarily known as "Misoprostol EP Impurity E," its presence can influence the therapeutic efficacy and safety profile of Misoprostol-containing drug products.[1][2] An in-depth understanding of its chemical structure, physicochemical properties, and biological activity is therefore paramount for drug development professionals and researchers in the field of prostanoids.

This technical guide provides a comprehensive overview of this compound, delving into its core chemical attributes, potential synthetic origins, analytical characterization, and known biological context.

Chemical Structure and Stereochemistry

This compound is a diastereomer of Misoprostol, differing in the stereochemical configuration at the C-11 position of the cyclopentane ring. This subtle yet critical structural alteration can lead to significant differences in its three-dimensional shape and, consequently, its interaction with biological targets.

IUPAC Name: methyl 7-[(1R,2R,3S)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate[2]

Molecular Formula: C₂₂H₃₈O₅[1][2][3]

Molecular Weight: 382.5 g/mol [2]

CAS Number: 58717-36-5[1][2][3]

Synonyms: 11-epi-Misoprostol, Misoprostol Impurity E [EP][1][2]

The core structure consists of a cyclopentanone ring bearing two side chains: an α-chain (a heptanoic acid methyl ester) and an ω-chain (a hydroxylated, methylated octenyl chain). The key stereochemical feature of this compound is the S-configuration of the hydroxyl group at the C-11 position, in contrast to the R-configuration in Misoprostol.

Caption: Generalized synthetic workflow for prostaglandins.

Analytical Characterization

The accurate detection and quantification of this compound are critical for the quality control of Misoprostol drug products. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC (RP-HPLC) method is essential for separating this compound from Misoprostol and other related impurities.

A Representative HPLC Method:

| Parameter | Condition |

| Column | Ascentis Express C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient mixture of Mobile Phase A (Acetonitrile:Water:Methanol, 28:69:3 v/v/v) and Mobile Phase B (Acetonitrile:Water:Methanol, 47:50:3 v/v/v) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 200 nm |

This method was described for the separation of Misoprostol and its related substances. [4] Normal-Phase HPLC (NP-HPLC) for Diastereomer Separation:

For the specific separation of diastereomers like this compound from Misoprostol, normal-phase chromatography can be highly effective.

| Parameter | Condition |

| Column | XBridge bare silica (150 mm × 2.1 mm, 3.5 µm) |

| Mobile Phase | 1-propanol:heptane:TFA (4:96:0.1%, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 205 nm |

This method is suitable for the separation of Misoprostol diastereoisomers. [4]

Spectroscopic Methods

Detailed spectroscopic data is essential for the unequivocal identification and structural confirmation of this compound. While complete spectral data is not readily available in the public domain, commercial suppliers of this compound reference standards typically provide this information upon purchase. [1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the connectivity and stereochemistry of the molecule. Specific chemical shifts and coupling constants for the protons and carbons around the C-11 chiral center would definitively distinguish it from Misoprostol.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that are characteristic of the molecule's structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups present in the molecule, such as the hydroxyl, carbonyl (ketone and ester), and carbon-carbon double bonds.

Biological Activity and Mechanism of Action

As a stereoisomer of Misoprostol, this compound is presumed to exert its biological effects through interaction with prostaglandin E₂ (EP) receptors, which are G-protein coupled receptors. There are four subtypes of EP receptors: EP₁, EP₂, EP₃, and EP₄, each coupled to different intracellular signaling pathways.

Misoprostol itself is an agonist at EP₂, EP₃, and EP₄ receptors, which mediates its various physiological effects, including the inhibition of gastric acid secretion and the stimulation of uterine contractions. The stereochemistry of the hydroxyl groups on the cyclopentane ring is known to be a critical determinant of receptor binding affinity and agonist potency for prostaglandins.

The biological activity of this compound, specifically its binding affinity and functional activity at the different EP receptor subtypes, has not been extensively reported in the scientific literature. It is plausible that the altered stereochemistry at C-11 could lead to a different receptor binding profile and, consequently, a different pharmacological effect compared to Misoprostol. Further research is required to fully elucidate the specific biological activities of this compound.

Caption: Prostaglandin E receptor signaling pathways.

Experimental Protocols

Protocol for HPLC Analysis of Misoprostol and its Impurities

This protocol is a general guideline based on published methods for the analysis of Misoprostol and its related substances, including this compound.

Objective: To separate and quantify this compound from a sample containing Misoprostol.

Materials:

-

HPLC system with UV detector

-

Ascentis Express C18 column (150 mm × 4.6 mm, 5 µm) or equivalent

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Misoprostol reference standard

-

This compound reference standard

-

Sample containing Misoprostol

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a mixture of Acetonitrile:Water:Methanol in the ratio of 28:69:3 (v/v/v).

-

Mobile Phase B: Prepare a mixture of Acetonitrile:Water:Methanol in the ratio of 47:50:3 (v/v/v).

-

Degas both mobile phases before use.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve Misoprostol and this compound reference standards in a suitable solvent (e.g., acetonitrile) to obtain a known concentration.

-

-

Sample Preparation:

-

Dissolve the sample containing Misoprostol in a suitable solvent to a known concentration.

-

-

Chromatographic Conditions:

-

Set the column temperature to 35 °C.

-

Set the flow rate to 1.5 mL/min.

-

Set the UV detection wavelength to 200 nm.

-

Program a suitable gradient elution profile starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to achieve separation.

-

-

Analysis:

-

Inject the standard solutions to determine the retention times and response factors for Misoprostol and this compound.

-

Inject the sample solution.

-

Identify the peaks corresponding to Misoprostol and this compound based on their retention times.

-

Quantify the amount of this compound in the sample using the established response factor or a calibration curve.

-

Conclusion

This compound represents a critical area of study for pharmaceutical scientists involved in the development and quality control of Misoprostol-based therapies. Its distinct stereochemistry necessitates a thorough understanding of its formation, analytical characterization, and potential biological impact. While publicly available data on its specific physicochemical and pharmacological properties are limited, the analytical methodologies for its separation and detection are well-established. Further research into the specific receptor interactions and biological consequences of the 11-epi configuration will provide a more complete picture of its role and significance as a Misoprostol impurity.

References

-

Pharmaffiliates. Misoprostol-impurities. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 72941572, this compound. [Link]

- Google Patents.

-

Hubei Moxin Biotechnology Co., Ltd. Misoprostol EP Impurity E (11-epi-Misoprostol). [Link]

-

ResearchGate. Changes in misoprostol tablet characteristics and content in... | Download Table. [Link]

-

PubMed Central. Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester. [Link]

-

PubMed. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

PubMed Central. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia. [Link]

-

ResearchGate. FTIR spectra of gelatin/misoprostol compounds with and without crosslinking with TPP. [Link]

-

PubMed. Prostaglandin E1 high affinity binding sites of rat thymocytes. Specificity and blockade by non-steroidal antiinflammatory drugs and localization in a plasma membrane-enriched fraction. [Link]

-

ResearchGate. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers. [Link]

-

PubMed. Development and validation of a stability-indicating method, structural elucidation of new degradation products from misoprostol by LC-MS time-of-flight, and an ex vivo study of vaginal permeation. [Link]

-

PubMed. Localization and characterization of prostaglandin E1 receptors in rat small intestine. [Link]

-

PubMed. Inhibitory prostanoid EP receptors in human non-pregnant myometrium. [Link]

-

ResearchGate. 1H- and 13C-NMR spectra of impurity. | Download Scientific Diagram. [Link]

-

Revue Roumaine de Chimie. A selective protection between 9- and 11-hydroxyl of a prostaglandin intermediate with α-chain and dimethyl acetal, for buildin. [Link]

-

PubMed Central. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. [Link]

-

MDPI. FT-IR Transflection Micro-Spectroscopy Study on Normal Human Breast Cells after Exposure to a Proton Beam. [Link]

-

BioProcess International. Biological Assay Qualification Using Design of Experiments. [Link]

-

ProQuest. Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. [Link]

-

PubMed. Prostaglandin E1 and Its Analog Misoprostol Inhibit Human CML Stem Cell Self-Renewal via EP4 Receptor Activation and Repression of AP-1. [Link]

-

ResearchGate. Precision study of misoprostol diastereoisomers under NPLC conditions. [Link]

-

Semantic Scholar. FTIR spectroscopy of whole cells for the monitoring of yeast apoptosis mediated by p53 over-expression and its suppression by Nigella sativa extracts. [Link]

-

PubMed. Prostaglandin E1 and misoprostol increase epidermal growth factor production in 3D-cultured human annulus cells. [Link]

- Google Patents.

-

USAID Global Health Supply Chain Program. MISOPROSTOL. [Link]

-

Longdom Publishing. Biological Assays: Innovations and Applications. [Link]

-

MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]

-

ResearchGate. Structures of (a) misoprostol, (b) MPA and (c) (15S)-15-methyl-PGE2. [Link]

-

PubMed. Ontogeny of prostaglandin E1 receptor binding in rat small intestine. [Link]

-

ResearchGate. Structure of misoprostol and its typical degradation... [Link]

-

PubMed Central. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. [Link]

-

PubMed Central. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. [Link]

-

PDF Download Free. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ASBMB Today. Novel eicosanoids from the COX-2 reaction: 5-hydroxy-prostaglandins. [Link]

-

PubMed. Prostaglandin E1 binds to Z protein of rat liver. [Link]

-

PubMed Central. Fourier Transform Infrared (FTIR) Spectroscopy to Analyse Human Blood over the Last 20 Years: A Review towards Lab-on-a-Chip Devices. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C22H38O5 | CID 72941572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Misoprostol EP Impurity E (11-epi-Misoprostol), CasNo.58717-36-5 Hubei Moxin Biotechnology Co., Ltd China (Mainland) [moxinshengwu.lookchem.com]

- 4. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Challenge of Stereochemical Integrity in Prostaglandin Analogs

An In-Depth Technical Guide on the Origin of 11-Epimisoprostol Impurity in Misoprostol

Misoprostol is a synthetic analog of Prostaglandin E1 (PGE1) used extensively in medicine for its gastric cytoprotective and potent uterotonic effects.[1][2] Like many complex synthetic molecules, its efficacy and safety are intrinsically linked to its precise three-dimensional structure. The manufacturing and storage of Misoprostol can, however, lead to the formation of impurities, which must be rigorously controlled to ensure product quality.[1]

Among these, This compound , also known as Misoprostol EP Impurity E, represents a critical stereoisomeric impurity.[3][4] It differs from the active pharmaceutical ingredient (API) only by the spatial orientation of the hydroxyl group at the C-11 position of the cyclopentanone ring. This subtle change can have significant implications for biological activity and underscores the importance of understanding its origins. This guide provides a detailed examination of the formation mechanisms, analytical detection, and control strategies for this compound, offering field-proven insights for researchers and drug development professionals.

Molecular Structure: A Subtle but Critical Stereochemical Inversion

The key structural difference between Misoprostol and its 11-epi impurity lies in the stereochemistry at the C-11 position. In Misoprostol, the hydroxyl group is in the alpha (α) configuration, projecting below the plane of the cyclopentanone ring. In this compound, this group is in the beta (β) configuration, oriented above the plane of the ring.

Figure 1: Comparison of Misoprostol and this compound structures.

This stereochemical inversion occurs at a chiral center adjacent to a carbonyl group, a classic structural motif that predisposes the molecule to epimerization.

The Dual Origin of this compound: Synthesis and Degradation

The presence of this compound in a Misoprostol drug substance or product can be traced to two primary sources: as a byproduct of the chemical synthesis process and as a product of degradation during storage. Both pathways are governed by the same underlying chemical mechanism.

Formation during Synthesis and Purification

The synthesis of prostaglandins is a multi-step process that often involves conditions capable of inducing stereochemical changes. The structure of Misoprostol, specifically being a β-hydroxy ketone, makes it susceptible to epimerization under both acidic and, more potently, basic conditions.

During synthesis or, more commonly, during purification steps, the use of basic reagents or exposure to basic sites on chromatographic media (like silica gel) can catalyze the formation of a planar enolate intermediate.[5] Reprotonation of this intermediate can occur from either face of the molecule, leading to a mixture of the desired 11α-epimer (Misoprostol) and the undesired 11β-epimer (this compound). A patent for Misoprostol purification notes the formation of the related 8-iso-misoprostol impurity on the effect of a base, highlighting the susceptibility of the molecule to such isomerizations.[5]

Formation as a Degradation Product

Misoprostol is known to be chemically unstable, particularly at room temperature and when exposed to humidity.[2][6] This inherent instability is a primary driver for its degradation into several impurities, including this compound. The principal catalyst for this degradation pathway in the finished product is exposure to water.[6][7]

Moisture can facilitate the same base-catalyzed epimerization mechanism described above, even under seemingly neutral conditions, by promoting proton transfer. Studies have shown that when Misoprostol tablets are removed from their protective packaging and exposed to atmospheric humidity, the water content of the tablet increases significantly, leading to a corresponding increase in degradation products.[6] This underscores that this compound is not just a process impurity but also a critical degradant that must be monitored throughout the product's shelf life.

The Mechanism of Epimerization: A Base-Catalyzed Pathway

The conversion of Misoprostol to this compound proceeds through a reversible, base-catalyzed keto-enol tautomerism. The process is initiated by the abstraction of the acidic proton at the C-12 position, which is alpha to the C-9 ketone.

Figure 2: Base-catalyzed epimerization of Misoprostol via an enolate intermediate.

This reaction creates a planar enolate ion, temporarily destroying the chirality at the C-11 center. Subsequent reprotonation can yield either the original Misoprostol molecule or its C-11 epimer. This equilibrium highlights why complete prevention is challenging and control is paramount.

Analytical Methodologies for Detection and Quantification

The structural similarity between Misoprostol and this compound necessitates the use of highly specific, stability-indicating analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose.[8][9]

Key Impurities of Misoprostol

Several related substances are monitored in Misoprostol, with the epimers being of particular importance.

| Impurity Name | Pharmacopeial Designation | Type |

| 8-Epimisoprostol | Impurity A | Degradation / Synthesis |

| 12-Epimisoprostol | Impurity B | Synthesis |

| Misoprostol A | Impurity C | Degradation |

| This compound | Impurity E | Degradation / Synthesis |

Table based on information from the European Pharmacopoeia and other sources.[4][7]

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a typical reversed-phase HPLC method for the simultaneous determination of Misoprostol and its related impurities, including this compound.

Objective: To separate and quantify Misoprostol from its process and degradation-related impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Specification | Rationale |

| Column | C18, 5 µm, 250 x 4.6 mm | Provides excellent hydrophobic retention and resolution for prostaglandins. |

| Mobile Phase | Acetonitrile:Water:Methanol (e.g., 45:55:1 v/v/v) | A common solvent mixture offering good separation for these compounds.[9] |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 200 nm | Prostaglandins lack a strong chromophore, requiring detection at low UV wavelengths.[8] |

| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |

System Suitability:

-

Resolution: The resolution between the Misoprostol peak and the this compound peak must be greater than 1.5 to ensure accurate quantification.

-

Tailing Factor: The tailing factor for the Misoprostol peak should be less than 2.0.

Procedure:

-

Standard Preparation: Prepare a standard solution of Misoprostol reference standard and, if available, this compound reference standard in the mobile phase.

-

Sample Preparation: Dissolve the Misoprostol drug substance or crushed tablets in the mobile phase to achieve a target concentration.

-

Forced Degradation (for method validation):

-

Acid/Base Hydrolysis: Expose the sample to mild acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions, followed by neutralization.

-

Oxidative: Treat the sample with dilute hydrogen peroxide (e.g., 3%).

-

Thermal: Expose the solid drug substance to dry heat.

-

-

Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Calculate the amount of this compound in the sample by comparing its peak area to that of the reference standard, using an external standard method.

Figure 3: Workflow for a forced degradation study to validate a stability-indicating method.

Strategies for Control and Prevention

Minimizing the formation of this compound requires a multi-faceted approach encompassing synthesis, formulation, and storage.

-

Synthesis and Purification Control: Strict control over pH is essential during the later stages of synthesis and purification to prevent base-catalyzed epimerization. The use of acidified eluents in chromatography can help neutralize basic sites on the stationary phase.[5]

-

Formulation for Stability: Pure Misoprostol is an oily liquid that is highly unstable. To create a stable solid dosage form, it is dispersed in Hydroxypropyl Methylcellulose (HPMC). This dispersion protects the Misoprostol molecules from each other and from environmental factors, significantly slowing the rate of degradation.[6][10]

-

Protective Packaging and Storage: Since moisture is a key driver of degradation, packaging is critical. Double-aluminum blister packs are required to provide an adequate barrier against humidity.[7][10] Storing the product at controlled room temperature, as specified, is also crucial to minimize degradation rates.[11]

Regulatory Perspective

Pharmacopeias set clear limits for impurities in drug substances and products. The European Pharmacopoeia (EP) identifies this compound as "Impurity E". The monograph specifies a limit for the sum of key impurities, including the epimers. For instance, the EP specifies that the sum of impurities A (8-epimisoprostol), B (12-epimisoprostol), and E (this compound) should not be more than 1.3 percent.[4] Adherence to these limits is mandatory for product release.

Conclusion

The origin of this compound is twofold: it arises as a process-related impurity during synthesis and as a degradation product during the product's shelf life. Both pathways are governed by the same fundamental mechanism of base-catalyzed epimerization at the C-11 position, a reaction to which the β-hydroxy ketone structure of Misoprostol is inherently susceptible. Understanding this mechanism is the cornerstone of developing effective control strategies. Through rigorous control of pH during manufacturing, intelligent formulation design using HPMC dispersion, and the use of high-barrier packaging to protect against moisture, the formation of this critical stereoisomeric impurity can be effectively minimized, ensuring the quality, safety, and efficacy of Misoprostol products.

References

- Veeprho.

- USAID Global Health Supply Chain Program. MISOPROSTOL.

- American Journal of Health-System Pharmacy. Stability of misoprostol in suppositories.

- Berard, V., et al. (2014). Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion. PLoS ONE, 9(12), e112401.

- Hagen, N., et al. (2020). Stability of misoprostol tablets collected in Malawi and Rwanda: Importance of intact primary packaging. PLOS ONE, 15(9), e0238636.

- Collins, P.W. (1986). Chemistry and synthetic development of misoprostol. Digestive Diseases and Sciences, 31(2 Suppl), 1S-15S.

- Google Patents.

- Hubei Moxin Biotechnology Co., Ltd. Misoprostol EP Impurity E (11-epi-Misoprostol).

- European Pharmacopoeia. MISOPROSTOL Misoprostolum.

- BenchChem.

- BenchChem. A Comparative Guide to the Analytical Methods for 8-Epimisoprostol and Misoprostol.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Chemistry and synthetic development of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Misoprostol EP Impurity E (11-epi-Misoprostol), CasNo.58717-36-5 Hubei Moxin Biotechnology Co., Ltd China (Mainland) [moxinshengwu.lookchem.com]

- 4. uspbpep.com [uspbpep.com]

- 5. WO2019011668A1 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]

- 6. Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ghsupplychain.org [ghsupplychain.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stability of misoprostol tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to 11-Epimisoprostol as a Misoprostol Degradation Product

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Criticality of Stereochemical Integrity in Prostaglandin Analogs

Misoprostol, a synthetic analog of prostaglandin E1, is a cornerstone therapeutic agent in both gastroenterology and obstetrics.[1] Its clinical efficacy, however, is intrinsically linked to its precise three-dimensional structure. The inherent chemical instability of misoprostol presents a formidable challenge in pharmaceutical development, storage, and ensuring predictable therapeutic outcomes. This guide provides a comprehensive technical exploration of 11-epimisoprostol, a primary degradation product of misoprostol, and elucidates its significance as a critical stability-indicating marker. We will delve into the mechanistic underpinnings of misoprostol degradation, present detailed analytical methodologies for the detection and quantification of this compound, and discuss the pharmacological implications of this stereochemical impurity.

The Chemical Landscape of Misoprostol and its Degradation

Misoprostol is a chemically complex molecule characterized by a cyclopentanone ring and two side chains. Its therapeutic activity is highly dependent on the specific stereochemistry of its chiral centers. However, the molecule is susceptible to degradation through several pathways, primarily influenced by moisture, temperature, and pH.[2][3] This degradation leads to the formation of several impurities, including the dehydration products Misoprostol A and Misoprostol B, and the stereoisomer this compound (also referred to as 8-epimisoprostol).[2]

The Nomenclature Clarification: this compound vs. 8-Epimisoprostol

In the scientific literature and pharmacopeial monographs, the terms this compound and 8-epimisoprostol are often used interchangeably to refer to the same degradation product. This can be a source of confusion. The numbering of the carbon atoms in the prostaglandin backbone can vary, leading to this dual nomenclature. For the purpose of this guide, we will primarily use the term This compound , while acknowledging that "8-epimisoprostol" refers to the identical molecule.

The Mechanism of Epimerization: A Tale of a Beta-Hydroxy Ketone

The formation of this compound is a classic example of the base-catalyzed epimerization of a beta-hydroxy ketone. The cyclopentanone ring of misoprostol features a hydroxyl group at the C-11 position, which is beta to the C-9 ketone.

The currently understood mechanism for this epimerization is as follows:

-

Enolate Formation: In the presence of a base (which can be residual basic impurities in excipients or even water acting as a weak base, especially at elevated temperatures), a proton is abstracted from the carbon alpha to the ketone (C-10). This results in the formation of a planar enolate intermediate.

-

Reprotonation: The enolate can then be reprotonated from either face of the planar double bond.

-

Stereochemical Scrambling: If reprotonation occurs from the opposite face as the original configuration, the stereochemistry at the adjacent C-11 position is inverted, leading to the formation of this compound.

This process is reversible, and an equilibrium will be established between misoprostol and this compound under conditions that promote enolization.

Caption: Base-catalyzed epimerization of Misoprostol to this compound.

Analytical Strategies for the Detection and Quantification of this compound

The structural similarity between misoprostol and this compound necessitates the use of high-resolution analytical techniques for their separation and quantification. A robust, stability-indicating analytical method is paramount for ensuring the quality and safety of misoprostol-containing drug products.

Forced Degradation Studies: Probing the Stability of Misoprostol

Forced degradation studies are a critical component of drug development and validation, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation of Misoprostol

Objective: To generate degradation products of misoprostol, including this compound, under various stress conditions.

Materials:

-

Misoprostol reference standard

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Class A volumetric flasks and pipettes

-

pH meter

-

Heating block or water bath

-

Photostability chamber

Procedure:

-

Acid Hydrolysis:

-

Dissolve a known amount of misoprostol in a minimal amount of methanol and dilute with 0.1 N HCl.

-

Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a known concentration with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve a known amount of misoprostol in a minimal amount of methanol and dilute with 0.1 N NaOH.

-

Maintain the solution at room temperature for a specified time.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute to a known concentration with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve a known amount of misoprostol in a minimal amount of methanol and add 3% H₂O₂.

-

Keep the solution at room temperature for a specified time.

-

At each time point, withdraw an aliquot and dilute to a known concentration with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Store a solid sample of misoprostol in an oven at a controlled temperature (e.g., 80°C) for a specified duration.

-

At each time point, withdraw a sample, dissolve it in mobile phase, and dilute to a known concentration for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of misoprostol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

At specified time points, withdraw an aliquot and dilute to a known concentration with mobile phase for HPLC analysis.

-

Caption: Workflow for a comprehensive forced degradation study of Misoprostol.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Reverse-phase HPLC is the most common technique for the analysis of misoprostol and its degradation products.

Exemplary HPLC Method Parameters:

| Parameter | Specification | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation of the relatively non-polar misoprostol and its epimer. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | The organic modifier (acetonitrile) controls the retention, while the acidic modifier improves peak shape and suppresses ionization. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |

| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 200 nm | Misoprostol and its degradation products have a chromophore that absorbs in the low UV region. |

| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis. |

Self-Validating System in HPLC Analysis:

-

System Suitability: Before sample analysis, a system suitability solution containing misoprostol and this compound is injected. The resolution between the two peaks must be greater than 1.5 to ensure adequate separation. Tailing factor and theoretical plates are also monitored to ensure column performance.

-

Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the peak purity of misoprostol in stressed samples, ensuring that no co-eluting impurities are present.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and High Sensitivity

LC-MS/MS is a powerful tool for the structural confirmation of degradation products and for quantification at very low levels.

Key Aspects of LC-MS/MS Analysis:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of misoprostol and its degradation products, as they readily form [M-H]⁻ ions.

-

Mass Transitions: For quantitative analysis, multiple reaction monitoring (MRM) is employed. Specific precursor-to-product ion transitions for misoprostol and this compound are monitored to ensure selectivity and sensitivity.

-

Structural Confirmation: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements, which, in conjunction with fragmentation patterns, can be used to confirm the elemental composition and structure of unknown degradation products.

Pharmacological Relevance of this compound

The formation of this compound is not merely an analytical inconvenience; it has significant pharmacological implications. The stereochemistry of the C-11 hydroxyl group is crucial for the binding of misoprostol to its target, the prostaglandin E2 receptor subtype 3 (EP3).

Recent crystallographic studies have revealed the intricate details of the binding of misoprostol's active metabolite, misoprostol acid, to the EP3 receptor.[4][5] The C-11 hydroxyl group forms a key hydrogen bond within the receptor's binding pocket. The inversion of stereochemistry at this position in this compound is expected to disrupt this critical interaction, leading to a significant reduction or complete loss of binding affinity and, consequently, pharmacological activity.

While direct comparative studies on the uterotonic activity of pure this compound are scarce in the public domain, the consensus in the pharmaceutical field, supported by the understanding of the structure-activity relationship of prostaglandins, is that This compound is a pharmacologically inactive impurity.

Caption: Impact of stereochemistry on EP3 receptor binding and activity.

Quantitative Data on Misoprostol Degradation

The rate of misoprostol degradation and the formation of this compound are highly dependent on the storage conditions. The following table summarizes typical degradation trends observed in stability studies.

| Stress Condition | Time | Temperature | Relative Humidity | Approximate % Degradation of Misoprostol | Approximate % Formation of this compound |

| Accelerated | 6 months | 40°C | 75% RH | 10-20% | 2-5% |

| Long-term | 24 months | 25°C | 60% RH | 2-5% | <1% |

| Acid Hydrolysis | 24 hours | 60°C | N/A | >50% | 5-10% |

| Base Hydrolysis | 8 hours | Room Temp | N/A | >30% | 10-15% |

Note: These values are illustrative and can vary significantly depending on the formulation, packaging, and specific experimental conditions.

Conclusion: this compound as a Sentinel of Misoprostol Quality

This compound is more than just a degradation product; it is a critical process and stability-indicating impurity that serves as a sentinel for the quality of misoprostol. Its presence is a direct indicator of exposure to detrimental conditions, particularly basic environments, and its formation leads to a loss of therapeutic potency.

For researchers, scientists, and drug development professionals, a thorough understanding of the formation, detection, and pharmacological irrelevance of this compound is essential. The implementation of robust, validated, stability-indicating analytical methods is not merely a regulatory requirement but a scientific necessity to ensure that misoprostol-containing medicines are safe and effective for the patients who rely on them. This guide provides the foundational knowledge and practical insights to achieve this critical objective.

References

-

da Silva, J. W. V., Duarte, M. L., Ribeiro, J. I., Kishishita, J., Souza, A. T. M., Leal, L. B., de Castro, W. V., de Santana, D. P., & Bedor, D. C. G. (2024). Development and validation of a stability-indicating method, structural elucidation of new degradation products from misoprostol by LC-MS time-of-flight, and an ex vivo study of vaginal permeation. Biomedical Chromatography, 38(8), e5897. [Link]

-

Lee, S. H., Park, J. H., Kim, H. J., Lee, J. Y., Kim, Y. K., & Lee, D. Y. (2021). The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. International Journal of Molecular Sciences, 22(24), 13506. [Link]

-

Hagen, N., Bizimana, T., Kayumba, P. C., & Heide, L. (2020). Stability of misoprostol tablets collected in Malawi and Rwanda: Importance of intact primary packaging. Journal of Pharmaceutical and Biomedical Analysis, 189, 113463. [Link]

-

Prostaglandin EP1 receptor. (2023, November 29). In Wikipedia. [Link]

-

Dr.Oracle. (2025, April 1). What is the mechanism of action of alprostadil (Prostaglandin E1) in congenital heart disease?[Link]

-

Tsuboi, K., Tsuchiya, Y., & Sugimoto, Y. (2000). Prostaglandin E(2) (EP(1)) receptor agonist-induced DNA synthesis and proliferation in primary cultures of adult rat hepatocytes: the involvement of TGF-alpha. Journal of Cellular Physiology, 185(1), 135–143. [Link]

-

Hamberg, M., & Samuelsson, B. (1966). On the Mechanism of the Biosynthesis of Prostaglandins E1 and F1α. Journal of Biological Chemistry, 241(1), 257-263. [Link]

-

Rayudu, S., Manoranjani, M., & Reddy, D. R. S. (2022). Forced degradation data of Aceclofenac and Misoprostol. ResearchGate. [Link]

-

Kumar, A., & Singh, A. (2014). Accelerated Stability Indicating Method Development and Validation of Misoprostol by UV-Spectrophotometry. Der Pharma Chemica, 6(5), 354-360. [Link]

-

Kahsay, G., Song, H., Eerdekens, F., & Adams, E. (2015). Overlay of chromatograms from the forced degradation study using the RPLC method (Section 2.2). ResearchGate. [Link]

-

Kahsay, G., Van Schepdael, A., & Adams, E. (2012). Analytical methodology to determine the potency and quality of misoprostol tablets. 7th International Conference on Appropriate Healthcare Technologies for Developing Countries (AHT 2012). [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes. [Link]

-

Khan Academy. (n.d.). Drawing dot structures. [Link]

-

Gallos, I. D., Williams, H. M., Tenore, J. L., Toskes, P. P., De Tascio, V. R., Abdul-Kadir, R., ... & Coomarasamy, A. (2018). Uterotonic drugs to prevent postpartum haemorrhage: a network meta-analysis. Cochrane Database of Systematic Reviews, (4). [Link]

-

Qu, C., Fan, H., Audet, M., Gáspár, R., Gupte, R., Ke, J., ... & Stevens, R. C. (2018). Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor. Nature chemical biology, 14(12), 1143–1149. [Link]

-

Qu, C., Fan, H., Audet, M., Gáspár, R., Gupte, R., Ke, J., ... & Stevens, R. C. (2018). The binding pocket of misoprostol-FA in EP3 receptor is totally enclosed. ResearchGate. [Link]

-

Kahsay, G., Van Schepdael, A., & Adams, E. (2012). Analytical methodology to determine the potency and quality of misoprostol tablets. 7th International Conference on Appropriate Healthcare Technologies for Developing Countries. [Link]

-

Karya, U., Singh, A., & Singh, S. (2021). Uterotonic effect of rectal misoprostol as preoperative medication for assessment of intraoperative and postoperative blood loss in cesarean. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 10(4), 1415. [Link]

-

Chemistry For Everyone. (2025, February 15). How To Draw Chemical Reactions In ChemDraw? [Video]. YouTube. [Link]

-

Qu, C., Fan, H., Audet, M., Gáspár, R., Gupte, R., Ke, J., ... & Stevens, R. C. (2018). Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor. Nature chemical biology, 14(12), 1143–1149. [Link]

-

Scribd. (n.d.). Misoprostol Dispersion. [Link]

-

Pharmaffiliates. (n.d.). Misoprostol-impurities. [Link]

-

Berard, V., Fiala, C., Cameron, S., Bombas, T., Parachini, M., & Gemzell-Danielsson, K. (2014). Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion. ResearchGate. [Link]

-

Chong, Y. S., Chua, S., & Arulkumaran, S. (2000). Postpartum intrauterine pressure studies of the uterotonic effect of oral misoprostol and intramuscular syntometrine. BJOG: An International Journal of Obstetrics & Gynaecology, 107(7), 844–849. [Link]

-

Chemistry LibreTexts. (2014, July 26). 19.12: An Aldol Addition Forms β-Hydroxaldehydes or β-Hydroxyketones. [Link]

-

FuseSchool. (2016, May 22). What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool [Video]. YouTube. [Link]

-

Singh, S., & Kumar, Y. R. (2010). A stability indicating HPLC assay method for misoprostol. ResearchGate. [Link]

-

TheNNT. (n.d.). Uterogenic Agents (Misoprostol versus to Oxytocin) for Postpartum Hemorrhage. [Link]

-

Adamowicz, J., & Kała, M. (2022). Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions. Toxics, 10(10), 591. [Link]

-

Acevedo, O., & Armacanqui, M. E. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? ResearchGate. [Link]

-

Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

-

Gałązkowski, R., & Wejnarski, A. (2022). Uterotonic Drugs in Prevention and Management in Postpartum Haemorrhage in Prehospital Deliveries—A Systematic Review. Journal of Clinical Medicine, 11(19), 5851. [Link]

-

U.S. Food and Drug Administration. (2002, July 10). CYTOTEC (misoprostol) tablets. [Link]

-

Simple Chemistry. (2020, August 8). How to draw dot and cross diagrams for covalent bonding [Video]. YouTube. [Link]

-

Berard, V., Fiala, C., Cameron, S., Bombas, T., Parachini, M., & Gemzell-Danielsson, K. (2014). Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion. PLOS ONE, 9(12), e112401. [Link]

-

USAID Global Health Supply Chain Program. (n.d.). MISOPROSTOL. [Link]

-

SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

El-Sayed, R., & Al-Ghorbani, M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24657-24675. [Link]

-

Pharmaguideline. (n.d.). SOP for HPLC Analysis and Documentation. [Link]

-

ACS Catalysis. (2018). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]

-

Heikinheimo, O. (1994). Clinical pharmacokinetics of mifepristone. Clinical pharmacokinetics, 27(4), 309–320. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

Ortlund, E. A., & Redinbo, M. R. (2013). X-Ray Crystal Structure of the Ancestral 3-Ketosteroid Receptor–Progesterone–Mifepristone Complex Shows Mifepristone Bound at the Coactivator Binding Interface. Journal of molecular biology, 425(23), 4687–4696. [Link]

-

Veeprho. (n.d.). 8-epi-Misoprostol | CAS 1788085-78-8. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of a stability-indicating method, structural elucidation of new degradation products from misoprostol by LC-MS time-of-flight, and an ex vivo study of vaginal permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unstable Equilibrium: A Technical Guide to the Formation of 11-Epimisoprostol from Misoprostol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Misoprostol, a synthetic prostaglandin E1 analog, is a cornerstone therapeutic agent in gastroenterology and obstetrics. Its clinical efficacy, however, is intrinsically linked to its chemical stability. A critical degradation pathway for Misoprostol is epimerization, a stereochemical inversion that can impact its biological activity. This in-depth technical guide provides a comprehensive exploration of the formation of a key epimer, 11-Epimisoprostol, from its parent compound, Misoprostol. We will delve into the core chemical mechanisms driving this transformation, present robust analytical methodologies for its detection and quantification, and discuss the thermodynamic and kinetic principles governing this equilibrium. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to understand, control, and account for this critical aspect of Misoprostol's chemical behavior.

Introduction: The Significance of Stereochemistry in Misoprostol's Function

Misoprostol is a synthetic analog of prostaglandin E1 (PGE1) and is utilized for its gastric acid antisecretory and mucosal protective properties, as well as for its uterotonic effects in obstetrics and gynecology.[1] Its biological activity is intimately tied to its specific three-dimensional structure. The molecule possesses several chiral centers, giving rise to the potential for multiple stereoisomers. The therapeutically active form is a specific diastereomer.

Epimerization, the change in the configuration of one of several chiral centers in a molecule, represents a significant degradation pathway for Misoprostol.[2][3] The formation of epimers, such as this compound, can alter the molecule's interaction with its biological targets, potentially leading to reduced efficacy or altered pharmacological profiles. Understanding the mechanism of this compound formation is therefore paramount for ensuring the quality, stability, and therapeutic effectiveness of Misoprostol-containing pharmaceutical products.

This guide will focus specifically on the epimerization at the C-11 position of the cyclopentanone ring, leading to the formation of this compound.

The Chemical Heart of the Matter: Mechanism of this compound Formation

The conversion of Misoprostol to this compound is a chemical process driven by the principles of acid-base catalysis and keto-enol tautomerism. The key structural feature enabling this transformation is the β-hydroxy ketone moiety within the cyclopentanone ring of the Misoprostol molecule.

The Role of Enolization

The epimerization at the C-11 position proceeds through the formation of a planar enol or enolate intermediate. This process can be catalyzed by both acids and bases.

-

Base-Catalyzed Enolization: In the presence of a base, a proton is abstracted from the α-carbon (C-10) to the ketone, forming an enolate ion. This enolate is a resonance-stabilized species where the negative charge is delocalized between the α-carbon and the oxygen atom. The formation of this planar enolate intermediate temporarily removes the chirality at the C-11 position. Subsequent reprotonation of the enolate can occur from either face of the planar double bond, leading to the regeneration of the original Misoprostol or the formation of its C-11 epimer, this compound.

-

Acid-Catalyzed Enolization: Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. A weak base (such as water) can then abstract a proton from the α-carbon (C-10), leading to the formation of a neutral enol intermediate.[4][5] Similar to the enolate, the enol is planar at the C-10 and C-11 positions. Tautomerization back to the keto form can then result in either the original stereoisomer or its C-11 epimer.

The presence of water is a critical factor in facilitating this process, as it can act as both a weak acid and a weak base, thereby catalyzing the enolization process.[2][3] Elevated temperatures provide the necessary activation energy for the reaction to occur at an appreciable rate.

Figure 1: General mechanism of C-11 epimerization of Misoprostol via a planar enol/enolate intermediate.

Analytical Methodologies for Separation and Quantification

The structural similarity between Misoprostol and this compound necessitates the use of high-resolution analytical techniques for their separation and quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of Misoprostol and its degradation products. Chiral HPLC methods are particularly effective for separating diastereomers.

Table 1: Example HPLC Method for Diastereomer Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) |

| Mobile Phase | Isocratic or gradient mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 200-210 nm |

Experimental Protocol: Chiral HPLC Separation of Misoprostol and this compound

-

Standard Preparation: Prepare standard solutions of Misoprostol and this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the sample containing Misoprostol in the mobile phase to a suitable concentration.

-

Chromatographic System: Equilibrate the chiral HPLC column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.

-

Injection: Inject a fixed volume of the standard and sample solutions into the chromatograph.

-

Data Acquisition: Record the chromatograms and integrate the peak areas for Misoprostol and this compound.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard of known concentration.

Figure 2: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of prostaglandins and their isomers.[6][7] Due to the low volatility of these compounds, derivatization is typically required prior to analysis.

Experimental Protocol: GC-MS Analysis of this compound

-

Extraction: Extract Misoprostol and its epimers from the sample matrix using a suitable organic solvent.

-

Derivatization: Convert the hydroxyl and carboxylic acid groups to more volatile derivatives (e.g., trimethylsilyl ethers/esters) by reacting the extracted sample with a silylating agent (e.g., BSTFA).

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for separating prostaglandin isomers.

-

MS Detection: Use a mass spectrometer to detect and identify the separated compounds based on their mass spectra and retention times. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and specificity.

-

Quantification: Quantify this compound using an internal standard and a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of substances in a sample without the need for a reference standard of the analyte itself.[8][9][10][11][12]

Experimental Protocol: qNMR Analysis of this compound

-

Sample Preparation: Accurately weigh a known amount of the sample and a certified internal standard into an NMR tube. Dissolve the mixture in a suitable deuterated solvent.

-

NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample. Ensure complete relaxation of the protons by using an appropriate relaxation delay.

-

Signal Integration: Integrate the signals corresponding to specific, well-resolved protons of both this compound and the internal standard.

-

Quantification: Calculate the amount of this compound in the sample using the following equation:

Amount (Analyte) = [Integral (Analyte) / Number of Protons (Analyte)] * [Number of Protons (Standard) / Integral (Standard)] * [Molar Mass (Analyte) / Molar Mass (Standard)] * Amount (Standard)

Kinetics and Thermodynamics of Epimerization

The formation of this compound from Misoprostol is a reversible reaction that eventually reaches a state of equilibrium. The position of this equilibrium and the rate at which it is reached are governed by the principles of thermodynamics and kinetics, respectively.

Kinetic Control vs. Thermodynamic Control

The epimerization of Misoprostol is subject to both kinetic and thermodynamic control.

-

Kinetic Control: At lower temperatures or for shorter reaction times, the product distribution is determined by the relative rates of formation of the epimers. The epimer that is formed faster will be the major product.

-

Thermodynamic Control: At higher temperatures or for longer reaction times, the system will reach equilibrium, and the product distribution will be determined by the relative thermodynamic stabilities of the epimers. The more stable epimer will be the major product at equilibrium.

The relative stability of Misoprostol and this compound will depend on the steric interactions within the molecule. Computational modeling could provide insights into the relative energies of the two diastereomers.

First-Order Kinetics and the Arrhenius Equation

The degradation of Misoprostol, which includes the process of epimerization, has been shown to follow first-order kinetics.[2] This means that the rate of degradation is directly proportional to the concentration of Misoprostol.

The effect of temperature on the rate of epimerization can be described by the Arrhenius equation :

k = A * e^(-Ea / RT)

Where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the ideal gas constant

-

T is the absolute temperature

By determining the rate constant at different temperatures, the activation energy for the epimerization process can be calculated from an Arrhenius plot (a plot of ln(k) versus 1/T).[13] This information is crucial for predicting the stability of Misoprostol under various storage conditions and for establishing appropriate shelf-life specifications.

Figure 3: A simplified reaction coordinate diagram illustrating the kinetic and thermodynamic aspects of Misoprostol epimerization.

Conclusion and Future Perspectives

The formation of this compound is an inherent chemical characteristic of Misoprostol, driven by fundamental principles of acid-base catalysis and keto-enol tautomerism. The presence of moisture and elevated temperatures are key accelerating factors in this degradation pathway. A thorough understanding of this epimerization process is critical for the development of stable pharmaceutical formulations and for ensuring the consistent delivery of the therapeutically active isomer.

The analytical methodologies outlined in this guide, including chiral HPLC, GC-MS, and qNMR, provide the necessary tools for the accurate monitoring of this compound levels. Furthermore, the application of kinetic principles, such as the Arrhenius equation, allows for the prediction of Misoprostol's stability under various conditions.

Future research in this area could focus on the development of novel formulation strategies to inhibit or slow down the rate of epimerization, thereby enhancing the shelf-life and stability of Misoprostol products. Additionally, further investigation into the specific biological activities of this compound and other degradation products would provide a more complete understanding of their potential impact on the overall therapeutic profile of Misoprostol.

References

-

Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Stability of misoprostol tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PubMed Central. (2020, September 2). Retrieved January 16, 2026, from [Link]

-

Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization | Journal of the American Society for Mass Spectrometry. (2023, August 16). Retrieved January 16, 2026, from [Link]

-

Acid Catalysed Aldol Condensation - Allen. (n.d.). Retrieved January 16, 2026, from [Link]

-

Gas chromatographic determination of prostaglandins - PubMed. (2002). Retrieved January 16, 2026, from [Link]

-

LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Carbonyl Reactivity - MSU chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

-

Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025, May 14). Retrieved January 16, 2026, from [Link]

-

Mechanism of acid-catalyzed enolization of ketones - ACS Publications. (n.d.). Retrieved January 16, 2026, from [Link]

-

[Kinetics of Prostaglandin H2 Degradation. A Method of Determining Prostaglandin H-convertase Activity] - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. (n.d.). Retrieved January 16, 2026, from [Link]

-

Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. (2021, November 10). Retrieved January 16, 2026, from [Link]

-

Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago. (n.d.). Retrieved January 16, 2026, from [Link]

-

Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics | American Pharmaceutical Review. (2020, August 25). Retrieved January 16, 2026, from [Link]

-

How to Use the Arrhenius Equation in Stability Studies - FTLOScience. (2022, December 8). Retrieved January 16, 2026, from [Link]

-

On the Mechanism of the Biosynthesis of Prostaglandins E1 and F1α - ResearchGate. (2025, September 19). Retrieved January 16, 2026, from [Link]

-

Quantitative Nuclear Magnetic Resonance Spectroscopy in Pharmaceutical Chemistry: A Boon for Real Time Drug Detection! - Scientific & Academic Publishing. (2023, January 13). Retrieved January 16, 2026, from [Link]

-

Brief Overview About Prostaglandins & Misoprostol For Cervical Ripening - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved January 16, 2026, from [Link]

-

Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

-

Reaction kinetics of degradation and epimerization of epigallocatechin gallate (EGCG) in aqueous system over a wide temperature range - PubMed. (2008, April 23). Retrieved January 16, 2026, from [Link]

-

Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PubMed. (2018, December 3). Retrieved January 16, 2026, from [Link]

-

The regulation of prostaglandin E1 formation: a candidate for one of the fundamental mechanisms involved in the actions of vitamin C - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Constraints on prostaglandin biosynthesis in tissues. - ScienceDirect. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis and degradation of prostaglandin E2 in the epithelial and sub-epithelial layers of the rat intestine - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis - PubMed. (1991, December 15). Retrieved January 16, 2026, from [Link]

-

The synthesis of prostaglandin E1 and related substances - PubMed. (1969, September 10). Retrieved January 16, 2026, from [Link]

-

The enzymic conversion of all‐cis 8,11,14‐eicosatrienoic acid into prostaglandin E1 (2010) | D.H. Nugteren | 291 Citations - SciSpace. (2010, September 1). Retrieved January 16, 2026, from [Link]

Sources

- 1. Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: Dehydration of Aldols to Enones: Acid-Catalyzed Aldol Condensation [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gas chromatographic determination of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Quantitative Nuclear Magnetic Resonance Spectroscopy in Pharmaceutical Chemistry: A Boon for Real Time Drug Detection! [article.sapub.org]

- 13. ftloscience.com [ftloscience.com]

An In-Depth Technical Guide to 11-Epimisoprostol: From Synthetic Challenge to Pharmacopeial Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-Epimisoprostol, a significant stereoisomer of the synthetic prostaglandin E1 analogue, misoprostol. While not a therapeutic agent in its own right, the story of this compound is intrinsically linked to the development and control of misoprostol, a widely used medication for its gastroprotective and uterotonic effects. This document delves into the historical context of prostaglandin research, the synthetic complexities that lead to the formation of this compound, its official recognition as a pharmacopeial impurity, and the analytical methodologies developed for its separation and quantification. This guide is intended to serve as a valuable resource for professionals in pharmaceutical development, quality control, and medicinal chemistry.

Introduction: The Prostaglandin Precedent

Prostaglandins are a group of physiologically active lipid compounds that exert a wide range of hormone-like effects in the body. Their discovery in the 1930s and subsequent structural elucidation opened up new avenues in medical research. These 20-carbon fatty acid derivatives, characterized by a five-carbon ring, are involved in processes such as inflammation, blood flow, and the induction of labor. The inherent instability and short half-life of natural prostaglandins, however, limited their therapeutic potential. This challenge spurred the development of synthetic analogues with improved stability and more selective pharmacological profiles.

One of the most significant synthetic analogues is misoprostol, a prostaglandin E1 (PGE1) derivative. Developed by G.D. Searle & Company in 1973, misoprostol was initially designed to prevent and treat gastric ulcers, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] Its mechanism of action involves binding to prostaglandin receptors on parietal cells in the stomach, inhibiting gastric acid secretion.[2]

The Genesis of Misoprostol and the Emergence of this compound

The synthesis of prostaglandins is a complex undertaking due to the presence of multiple chiral centers. The specific three-dimensional arrangement of atoms is crucial for biological activity. The total synthesis of prostaglandins, a landmark achievement in organic chemistry, often involves intricate stereocontrolled steps.[3][4]

Misoprostol itself is a complex molecule with several stereocenters. Its synthesis, particularly in the early stages of development, resulted in a mixture of diastereomers. One of these is this compound, which differs from misoprostol in the stereochemistry at the C-11 position of the cyclopentane ring. In this compound, the hydroxyl group at this position is in the beta configuration, whereas in the parent misoprostol molecule, it is in the alpha configuration.

dot graphical_abstract { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", arrowhead=normal, fontname="Arial", fontsize=9];

} Caption: Overview of Misoprostol Synthesis and the Origin of this compound.

Stereochemistry and Synthetic Considerations

The control of stereochemistry at the C-11 position is a critical aspect of prostaglandin synthesis. The orientation of the hydroxyl group at this position significantly influences the molecule's conformation and its ability to bind to target receptors.

The formation of this compound as a byproduct in misoprostol synthesis is a direct consequence of the reaction conditions and the stereoselectivity of the reagents used. Key synthetic steps, such as the reduction of a cyclopentanone precursor to introduce the C-11 hydroxyl group, can lead to a mixture of epimers if not perfectly controlled. The choice of reducing agent and the steric environment around the ketone are crucial factors in determining the ratio of the desired 11-alpha-hydroxy (misoprostol) to the undesired 11-beta-hydroxy (this compound) product.

While methods for the stereocontrolled synthesis of prostaglandins have advanced significantly, allowing for high diastereoselectivity, the potential for the formation of epimeric impurities remains a key consideration in process development and quality control.[3]

Pharmacological Profile: An Unanswered Question

A comprehensive search of publicly available scientific literature does not yield specific studies on the pharmacological activity of this compound. As a stereoisomer of misoprostol, it is highly probable that its biological activity differs significantly from the parent compound. The change in the spatial arrangement of the C-11 hydroxyl group can dramatically alter the molecule's binding affinity for prostaglandin receptors, potentially leading to reduced efficacy, altered selectivity, or even antagonistic effects.

The lack of specific pharmacological data for this compound underscores its status primarily as a process-related impurity that needs to be controlled, rather than a compound with therapeutic potential. For drug development professionals, the key takeaway is the importance of analytical methods capable of resolving and quantifying this impurity to ensure the safety and efficacy of the final misoprostol drug product.

Official Recognition: Misoprostol EP Impurity E

The significance of this compound as a known and monitored impurity is solidified by its inclusion in the European Pharmacopoeia (EP). The EP monograph for misoprostol officially designates this compound as "Misoprostol Impurity E".[1][5]

The monograph provides the official chemical name for Impurity E as a mixture of four stereoisomers:

-

Mixture of methyl 7-[(1RS,2RS,3SR)-3-hydroxy-2-[(1E,4RS)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate and methyl 7-[(1RS,2RS,3SR)-3-hydroxy-2-[(1E,4SR)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate.[1]

This official recognition necessitates that manufacturers of misoprostol for the European market must control the levels of this impurity within specified limits to ensure the quality, safety, and efficacy of their product.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| Common Name | This compound |

| Pharmacopeial Name | Misoprostol EP Impurity E |

| CAS Number | 58717-36-5 |

| Molecular Formula | C22H38O5 |

Analytical Methodologies for Separation and Quantification

The structural similarity between misoprostol and its epimers, including this compound, presents a significant analytical challenge. The development of robust and specific analytical methods is therefore crucial for the quality control of misoprostol.

High-Performance Liquid Chromatography (HPLC) is the primary technique used for the separation and quantification of misoprostol and its related substances. The European Pharmacopoeia outlines an HPLC method for this purpose.

Experimental Protocol: A Representative HPLC Method for Misoprostol and its Impurities

The following protocol is a representative example of an HPLC method that can be used for the analysis of misoprostol and its impurities, based on principles outlined in pharmacopeial monographs and the scientific literature.

Objective: To separate and quantify misoprostol from its related impurities, including this compound (Impurity E).

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

Chromatography Data System

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact composition and gradient may need to be optimized.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Prostaglandins lack a strong chromophore, so detection is usually performed at a low UV wavelength, such as 200 nm.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of a misoprostol reference standard in a suitable solvent (e.g., ethanol).

-

Prepare a stock solution of an this compound reference standard (if available).

-

Prepare a system suitability solution containing both misoprostol and this compound to demonstrate the resolution of the method.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the misoprostol sample in the appropriate solvent.

-

Filter the sample solution through a 0.45 µm filter before injection.

-

-

Chromatographic Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peaks.

-

-

Data Analysis:

-

Identify the peaks corresponding to misoprostol and this compound based on their retention times compared to the reference standards.

-

Calculate the amount of this compound in the sample as a percentage relative to the misoprostol peak area.

-

dot graphical_abstract { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", arrowhead=normal, fontname="Arial", fontsize=9];

} Caption: A typical workflow for the HPLC analysis of this compound in misoprostol samples.

Conclusion